Lsd, iodo
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Overview
Description
LSD, IODO, also known as 2-iodo-LSD, is a derivative of lysergic acid diethylamide (LSD). This compound is synthesized by introducing an iodine atom at the 2-position of the LSD molecule. The introduction of iodine enhances the compound’s selectivity for serotonin receptors, particularly the 5-HT2 receptors . This modification has made 2-iodo-LSD a valuable tool in pharmacological studies, especially for characterizing and localizing serotonin receptors in the brain.
Preparation Methods
The synthesis of 2-iodo-LSD involves iodination of LSD. One common method includes the use of sodium iodide (NaI) and chloramine-T as the iodinating agents The reaction typically takes place in an aqueous medium, and the product is purified through chromatographic techniques
Chemical Reactions Analysis
2-iodo-LSD undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). The major product formed is an oxidized derivative of 2-iodo-LSD.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions typically yield reduced forms of the compound.
Substitution: The iodine atom in 2-iodo-LSD can be substituted with other halogens or functional groups using appropriate reagents.
Scientific Research Applications
2-iodo-LSD has several scientific research applications:
Chemistry: It is used as a ligand in binding studies to characterize serotonin receptors.
Biology: The compound helps in understanding the role of serotonin receptors in various biological processes.
Industry: Although its industrial applications are limited, 2-iodo-LSD’s role in research can indirectly influence the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
2-iodo-LSD exerts its effects primarily by binding to serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors . This binding leads to the activation of intracellular signaling pathways, including the phospholipase C (PLC) and phospholipase A2 (PLA2) pathways . The activation of these pathways results in altered neurotransmitter release and changes in neuronal activity, which contribute to the compound’s psychoactive effects.
Comparison with Similar Compounds
2-iodo-LSD is similar to other LSD analogues, such as:
1P-LSD: A prodrug of LSD that is metabolized into LSD in the body.
ALD-52:
ETH-LAD: An analogue with an ethyl group at the 6-position, known for its potent psychedelic effects
Compared to these analogues, 2-iodo-LSD is unique due to its enhanced selectivity for serotonin receptors, making it a valuable tool for receptor characterization studies .
Properties
Molecular Formula |
C20H24IN3O |
---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
N,N-diethyl-5-iodo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C20H24IN3O/c1-4-24(5-2)20(25)12-9-14-13-7-6-8-16-18(13)15(19(21)22-16)10-17(14)23(3)11-12/h6-9,12,17,22H,4-5,10-11H2,1-3H3 |
InChI Key |
OBCUQRYIGTWROI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1CN(C2CC3=C(NC4=CC=CC(=C34)C2=C1)I)C |
Origin of Product |
United States |
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